1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one
Description
1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a heterocyclic compound featuring a fused imidazo-pyrazine ring system with a chlorine atom at the 6-position and an ethanone group at the 1-position
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)6-2-11-8-3-10-7(9)4-12(6)8/h2-4H,1H3 |
InChI Key |
OQIASGAJYJSLES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-chloropyrazine-2-carboxylic acid, the compound can be synthesized via a multi-step process involving amination, cyclization, and subsequent functional group modifications.
Industrial Production Methods: Industrial production of 1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one has several applications in scientific research:
- **Bi
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
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